4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride
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Overview
Description
The compound “4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride” is a sulfonyl chloride derivative. Sulfonyl chlorides are functional groups in organic chemistry, featuring a sulfonyl group (R-SO2-) attached to a chlorine atom. They are typically used as reagents for organic synthesis .
Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfones. The 1,3-dioxolane group could potentially be opened under acidic or basic conditions, revealing a diol .Scientific Research Applications
Application in Polymer Modification
4-Fluorobenzenesulfonyl chloride, a related compound, has been utilized as an effective activating agent for covalent attachment of biological substances to various solid supports like functionalized polystyrene microspheres and Sepharose beads. This activation is crucial for applications in therapeutic bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).
Role in Organic Synthesis
The compound's derivatives have shown potential in complex organic synthesis processes. For example, a titanium tetrachloride-induced rearrangement of an enantiopure dioxolane compound, a process involving aromatic substitution reactions, is a noteworthy application in synthetic chemistry (Giles & McManus, 2009).
Synthesis of Intermediates for Pesticides
A novel synthetic route has been developed using related sulfonyl chloride compounds for creating intermediates essential in pesticide production. This process underscores the importance of these compounds in agricultural chemical synthesis (Xiao-hua Du, Chen, Zheng, & Xu, 2005).
Electrolytic Fluorination in Organic Chemistry
4-Arylthio-1,3-dioxolan-2-ones, structurally similar to the compound , have been subjected to anodic fluorination. This process exemplifies the potential for selective fluorination in organic compounds, an important step in many synthetic pathways (Ishii, Yamada, & Fuchigami, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c10-16(12,13)8-2-1-6(5-7(8)11)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRCHEAGTLBQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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